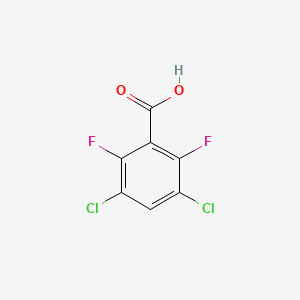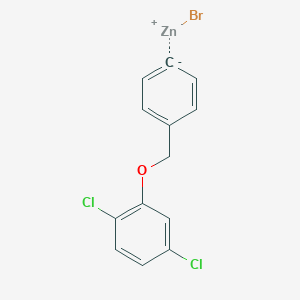
(R)-3-Methylpyrrolidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Methylpyrrolidine-3-carbonitrile is a chiral organic compound with a pyrrolidine ring substituted with a methyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylpyrrolidine-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3-Methylpyrrolidine.
Nitrile Introduction: The nitrile group is introduced through a reaction with a cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methylpyrrolidine-3-carbonitrile may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature and pressure.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Purification Systems: Advanced purification systems, including distillation and crystallization, are employed to achieve high purity levels.
化学反应分析
Types of Reactions
®-3-Methylpyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidation can yield compounds like carboxylic acids or ketones.
Reduction: Reduction typically produces amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学研究应用
®-3-Methylpyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-3-Methylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-3-Methylpyrrolidine-3-carbonitrile: The enantiomer of ®-3-Methylpyrrolidine-3-carbonitrile, with similar but distinct properties.
3-Methylpyrrolidine: Lacks the nitrile group, leading to different reactivity and applications.
Pyrrolidine-3-carbonitrile: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
®-3-Methylpyrrolidine-3-carbonitrile is unique due to its chiral nature and the presence of both a methyl and a nitrile group. This combination of features makes it a valuable compound for asymmetric synthesis and chiral resolution studies.
属性
分子式 |
C6H10N2 |
|---|---|
分子量 |
110.16 g/mol |
IUPAC 名称 |
(3R)-3-methylpyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C6H10N2/c1-6(4-7)2-3-8-5-6/h8H,2-3,5H2,1H3/t6-/m0/s1 |
InChI 键 |
FVPYQTSLDMVWBM-LURJTMIESA-N |
手性 SMILES |
C[C@]1(CCNC1)C#N |
规范 SMILES |
CC1(CCNC1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



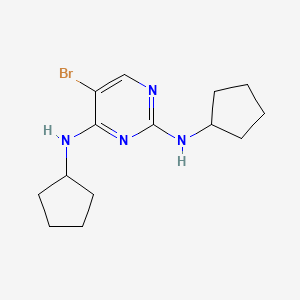
![N-(1-((6aR,8R,9R,9aR)-9-Fluoro-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B14888733.png)
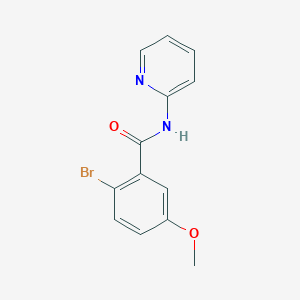
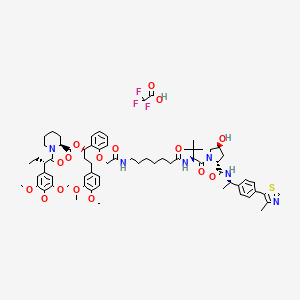
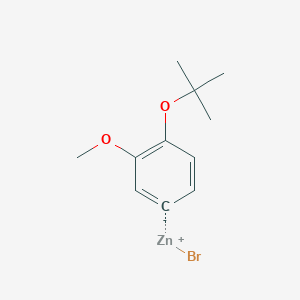
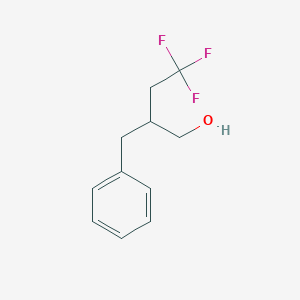
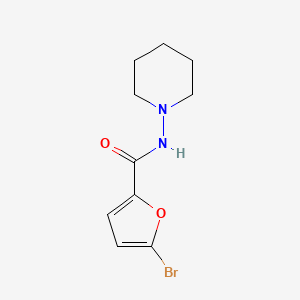

![Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
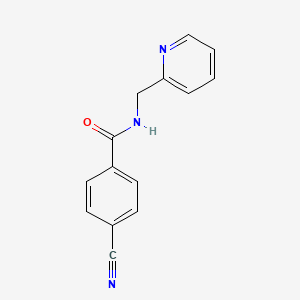
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)
